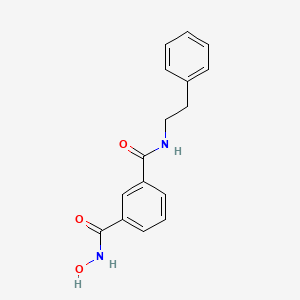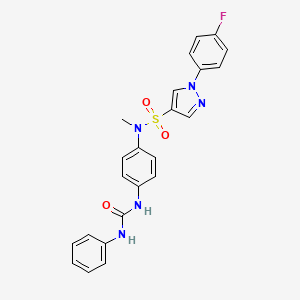
1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
The compound “1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide” is a phenyl urea derivative . It’s part of a series of compounds designed and synthesized as potential IDO1 inhibitors . IDO1, or Indoleamine 2,3-dioxygenase 1, is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism and is an important immunotherapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . For instance, a solution of racemic 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluoro-butyric acid ethyl ester in N,N-dimethylformamide was reacted with 4-cyanophenylacetic acid, 1-hydroxybenzotriazole, and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple bonds and functional groups . It contains a pyrazole ring, a sulfonamide group, and a phenylurea moiety. The exact structure can be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with active methylene derivatives, including malononitrile and ethyl cyanoacetate . The reactivity of this compound towards these derivatives was explored, affording new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure and the types of bonds present .Wissenschaftliche Forschungsanwendungen
Inhibition of Integrin α2β1
BTT 3033 is known to be an inhibitor of integrin α2β1 . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. By inhibiting integrin α2β1, BTT 3033 can affect various cellular processes such as cell adhesion, migration, and proliferation .
Prostate Stromal Cells Contraction
BTT 3033 has been reported to inhibit neurogenic and thromboxane A2-induced human prostate smooth muscle contraction . This suggests that BTT 3033 could potentially be used in the treatment of conditions related to prostate smooth muscle contraction, such as benign prostate hyperplasia (BPH) .
Phosphoproteomic Analysis
A phosphoproteomic analysis was conducted on human prostate stromal cells (WPMY-1) treated with BTT 3033 . This study identified potential downstream targets of BTT 3033, providing insights into the role of integrin α2β1 in prostate contraction and enabling new intracellular targets for smooth muscle contraction to be explored .
LIM Domain Kinases Inhibition
The study also found that LIM domain kinases, including LIM domain and actin-binding 1 (LIMA1), zyxin (ZYX), and thyroid receptor-interacting protein 6 (TRIP6), which are functionally associated with focal adhesions and the cytoskeleton, were present in the clusters with dose-dependent phosphorylation inhibition pattern .
Inhibition of Polo-like Kinase 1 (PLK1)
The Kinase-substrate enrichment analysis (KSEA) conducted in the study identified that polo-like kinase 1 (PLK1) was dose-dependently inhibited by BTT 3033 . PLK1 is a key regulator of cell cycle progression and its inhibition could potentially be used in the treatment of various cancers .
Inhibition of GTPases Signaling Proteins
The KSEA also identified that GTPases signaling proteins, such as disheveled segment polarity protein 2 (DVL2), were dose-dependently inhibited by BTT 3033 . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes including cell division, protein synthesis, and signal transduction .
Wirkmechanismus
Target of Action
The primary target of BTT 3033 is the α2β1 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α2β1 integrin is a collagen receptor that plays a crucial role in cell adhesion, migration, and signaling .
Mode of Action
BTT 3033 acts as a conformation-selective inhibitor of α2β1 integrin . It binds to the α2I domain, exhibiting selectivity for α2β1 over other integrins such as α3β1, α4β1, α5β1, and αv . By inhibiting α2β1 integrin, BTT 3033 disrupts the interaction between cells and the ECM, affecting various cellular processes .
Biochemical Pathways
The inhibition of α2β1 integrin by BTT 3033 affects several biochemical pathways. It inhibits platelet binding to collagen I, a key event in the formation of blood clots . Additionally, it inhibits cell proliferation and induces cell apoptosis , affecting the growth and survival of cells.
Action Environment
The environment can influence the action of BTT 3033. For instance, shear stress conditions can affect the binding of α2-expressing cells to collagen I, a process inhibited by BTT 3033 . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLIQOPYDUKWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?
A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]
Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?
A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.
Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?
A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.
Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?
A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []
Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?
A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



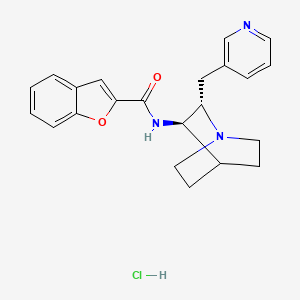

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)
![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

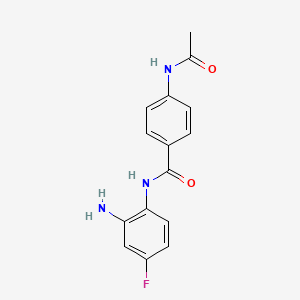
![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)
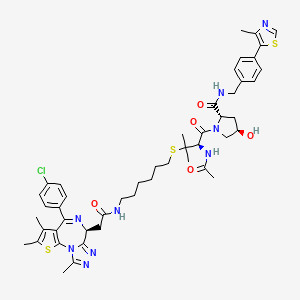
![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)
